4-[(2-Hydroxyphenyl)amino]oxolan-3-ol
Description
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol is a heterocyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a hydroxyl group at the 3-position and a 2-hydroxyphenylamino group at the 4-position. Its molecular formula is inferred as C₉H₁₁NO₃, with a molecular weight of approximately 193.19 g/mol. The compound’s structure combines a rigid oxolane ring with hydrogen-bonding donors (hydroxyl and amino groups), making it relevant in coordination chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-(2-hydroxyanilino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9-4-2-1-3-7(9)11-8-5-14-6-10(8)13/h1-4,8,10-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCGYANBDAODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with 2-Aminophenol
The ring-opening of 3,4-epoxyoxolane (1) with 2-aminophenol (2) represents a direct route to the target compound. This method capitalizes on the nucleophilic attack of the amine on the less substituted carbon of the epoxide, yielding 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol (3) (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol/water (9:1)
- Temperature: 80°C
- Catalyst: None (thermal activation)
Mechanistic Analysis :
The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic epoxide carbon, leading to ring opening and subsequent proton transfer to stabilize the alkoxide intermediate. Steric effects favor attack at the less hindered C4 position of the epoxide.
Yield and Limitations :
- Yield: 68–72% (isolated)
- Side products: Minor dimerization of 2-aminophenol (<5%) and unreacted epoxide (8–12%).
- Drawback: Requires high-purity epoxide precursors to avoid competing reactions.
Reductive Amination of 3-Oxooxolane
Reductive amination between 3-oxooxolane (4) and 2-aminophenol (2) offers a versatile pathway. Sodium cyanoborohydride (NaBH3CN) in acidic media facilitates the formation of the secondary amine bond (Scheme 2).
Reaction Optimization :
- Solvent: Methanol with 1% acetic acid
- Temperature: Room temperature (25°C)
- Equivalents: 1.2 eq NaBH3CN, 2.0 eq 2-aminophenol
Key Observations :
- The reaction achieves 85% conversion after 12 hours, with minimal over-reduction.
- Acidic conditions protonate the intermediate imine, enhancing electrophilicity for hydride attack.
Comparative Data :
| Reducing Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| NaBH3CN | 85 | 12 |
| NaBH4 | 62 | 24 |
| H2/Pd-C | 78 | 6 |
Advantages :
- Superior atom economy compared to stepwise alkylation-amination sequences.
- Compatible with sensitive functional groups due to mild conditions.
Mitsunobu Coupling of 3-Hydroxyoxolane
The Mitsunobu reaction enables the direct coupling of 3-hydroxyoxolane (5) with 2-aminophenol (2), utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) (Scheme 3).
Procedure :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Stoichiometry: 1.5 eq DIAD, 1.5 eq PPh3
Outcome :
- Yield: 74% (after column chromatography)
- Side reaction: Formation of oxolane-derived byproducts (∼15%) due to competing elimination.
Critical Consideration :
The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate alkoxyphosphonium ion.
Nucleophilic Substitution of 4-Tosyloxyoxolane
Activation of the oxolane ring via a tosylate leaving group at C4 enables displacement by 2-aminophenol. 4-Tosyloxyoxolane (6) reacts with 2-aminophenol (2) in the presence of a base (Scheme 4).
Optimized Parameters :
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine (2.0 eq)
- Temperature: 60°C
Performance Metrics :
- Conversion: >90% (monitored by TLC)
- Isolated Yield: 70%
- Competing Elimination: <10% (formation of dihydrofuran)
Scope and Limitations :
- Requires stoichiometric base, complicating purification.
- Tosylate preparation adds synthetic steps, reducing overall efficiency.
Catalytic Amination via Buchwald-Hartwig Coupling
A modern approach employs palladium-catalyzed coupling between 4-bromooxolan-3-ol (7) and 2-aminophenol (2) (Scheme 5). This method leverages transition-metal catalysis for C–N bond formation.
Catalytic System :
- Catalyst: Pd2(dba)3 (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs2CO3 (2.5 eq)
- Solvent: Toluene
Results :
- Yield: 82% (GC-MS analysis)
- Turnover Number (TON): 41
- Functional Group Tolerance: Excellent (hydroxyl groups remain intact).
Comparative Advantage :
- Avoids pre-activation of the oxolane ring.
- Scalable to multigram quantities with consistent yields.
Chemical Reactions Analysis
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 4-hydroxyphenyl moiety, which is integral to the structure of 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol. Research indicates that derivatives of this compound exhibit activity against multidrug-resistant pathogens, including bacteria and fungi. For instance, a study synthesized novel amino acid derivatives featuring the 4-hydroxyphenyl moiety, which demonstrated promising antimicrobial activity against ESKAPE pathogens, a group notorious for their resistance to treatment .
Case Study:
A library of derivatives was synthesized and screened against drug-resistant strains, revealing that certain modifications led to enhanced activity against Candida auris and Staphylococcus aureus. These findings underscore the potential for developing new therapeutic agents based on this scaffold .
Anticancer Properties
Compounds with phenolic structures have been recognized for their anticancer properties. The incorporation of the 4-hydroxyphenyl moiety into various chemical frameworks has shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. These compounds were tested for their cytotoxic effects, revealing IC50 values indicative of significant anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15 |
| B | HeLa | 10 |
| C | A549 | 20 |
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented. The presence of hydroxyl groups in this compound contributes to its ability to scavenge free radicals, making it a candidate for formulations aimed at oxidative stress-related conditions.
Research Findings:
Studies have quantitatively assessed the antioxidant capacity using assays such as DPPH and ABTS. Results indicate that this compound exhibits significant scavenging activity comparable to established antioxidants .
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol involves its binding to estrogen receptors in the body. By modulating the activity of these receptors, the compound can inhibit the growth of estrogen-dependent cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Position : The position of the hydroxyphenyl group (2- vs. 3-) significantly alters hydrogen-bonding capacity and steric effects. For instance, 2-hydroxyphenyl derivatives may exhibit stronger intramolecular H-bonding compared to 3-substituted analogs, influencing reactivity and stability .
Biological Activity
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol, also known by its CAS number 2097862-70-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Structure
- Molecular Formula : C11H13NO3
- Molecular Weight : 219.23 g/mol
- Canonical SMILES : C1CC(C(C1)O)N(C2=CC=CC=C2O)C(=O)O
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound has been studied for its interactions with various biological targets. It is believed to modulate enzyme activities and receptor functions, potentially influencing pathways related to inflammation, cancer progression, and metabolic disorders.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, it was found to inhibit bacterial growth at concentrations ranging from 10 to 50 µg/mL .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects . A recent investigation showed that it could reduce oxidative stress markers in neuronal cells, indicating potential for use in neurodegenerative diseases .
Case Study 1: Breast Cancer Cell Line
In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell proliferation, supporting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of the compound involved exposing cultures of Staphylococcus aureus to different concentrations of this compound. The results confirmed significant inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) determined at 20 µg/mL.
Key Findings
- Anticancer Activity : Induces apoptosis in MCF-7 cells; IC50 ~15 µM.
- Antimicrobial Properties : Effective against Staphylococcus aureus and E. coli; MIC ~20 µg/mL.
- Neuroprotective Effects : Reduces oxidative stress markers in neuronal cells.
Future Directions
Further research is warranted to explore the pharmacokinetics and bioavailability of this compound. Additionally, clinical trials are needed to assess its therapeutic potential in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis typically involves nucleophilic substitution of a hydroxyl or amine group on the oxolan ring with 2-hydroxyphenyl derivatives. Key steps include cyclization (e.g., via Mitsunobu or acid-catalyzed reactions) and stereochemical control using chiral auxiliaries or enantioselective catalysts .
- Critical Parameters : Temperature (20–80°C), solvent polarity (e.g., THF vs. DMF), and protecting groups for the hydroxyphenyl moiety to prevent side reactions. Yield optimization requires monitoring via TLC or HPLC .
Q. How can the structure of this compound be unambiguously characterized?
- Analytical Techniques :
- NMR : - and -NMR to confirm regiochemistry and hydrogen bonding between the hydroxyl and amino groups .
- X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at oxolan C3/C4) and intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC. The hydroxyphenyl group may oxidize under basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C to assess decomposition points. The oxolan ring is prone to ring-opening at high temperatures .
Advanced Research Questions
Q. How can enantiomers of this compound be separated, and what chiral stationary phases are most effective?
- Methodology :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Resolution depends on the compound’s hydrogen-bonding capacity .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization to enhance enantiomeric excess .
Q. What computational models predict the compound’s binding affinity for biological targets (e.g., kinases or GPCRs)?
- Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. The hydroxyphenyl group may form π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100ns trajectories; validate with SPR or ITC binding assays .
Q. How to resolve contradictions in reported reactivity data (e.g., unexpected byproducts during functionalization)?
- Analysis Framework :
- Byproduct Identification : LC-MS/MS to detect intermediates (e.g., quinone derivatives from hydroxyphenyl oxidation) .
- Reaction Monitoring : In-situ IR spectroscopy to track kinetic pathways and identify competing mechanisms (e.g., SN1 vs. SN2) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Strategies :
- Prodrug Design : Acetylate hydroxyl groups to enhance membrane permeability; hydrolyze enzymatically in target tissues .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and reduce hepatic clearance .
Q. How does substitution on the hydroxyphenyl ring (e.g., halogens or methyl groups) alter the compound’s biological activity?
- Experimental Design :
- SAR Studies : Synthesize analogs (e.g., 4-fluoro or 4-methyl derivatives) and compare IC values in enzyme inhibition assays. Bromine substitution increases steric bulk but may reduce solubility .
- Electrostatic Potential Maps : DFT calculations (e.g., Gaussian 16) to predict substituent effects on hydrogen-bond donor/acceptor capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
